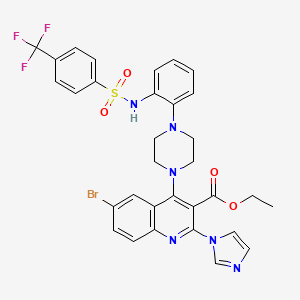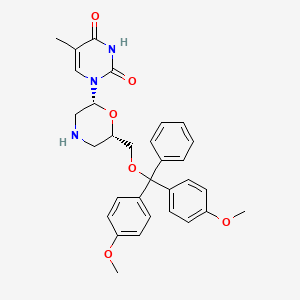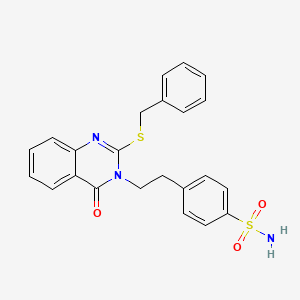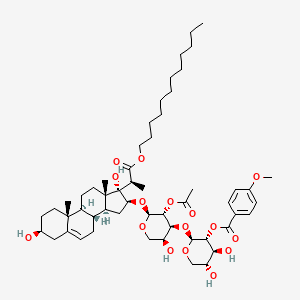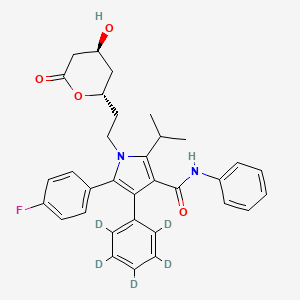
Faah/magl-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faah/magl-IN-3 is a dual inhibitor of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are involved in the degradation of endocannabinoids, which are lipid-based neurotransmitters that play a role in various physiological processes. This compound has been studied for its potential therapeutic applications in treating conditions such as obesity, neurodegenerative diseases, and pain management .
Preparation Methods
The synthesis of Faah/magl-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzylamine, which is then coupled with a carboxylic acid derivative to form the final product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
Faah/magl-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Faah/magl-IN-3 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool to study the endocannabinoid system and its role in physiological processes. In biology, this compound is used to investigate the effects of endocannabinoid modulation on cellular signaling pathways. In medicine, it has shown promise as a therapeutic agent for treating conditions such as obesity, neurodegenerative diseases, and pain management
Mechanism of Action
Faah/magl-IN-3 exerts its effects by inhibiting the activity of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are responsible for the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. By inhibiting these enzymes, this compound increases the levels of endocannabinoids, which can modulate various physiological processes. The molecular targets of this compound include the active sites of fatty acid amide hydrolase and monoacylglycerol lipase, where it forms covalent bonds with key amino acid residues, leading to irreversible inhibition .
Comparison with Similar Compounds
Faah/magl-IN-3 is unique in its dual inhibition of both fatty acid amide hydrolase and monoacylglycerol lipase. Similar compounds include selective inhibitors of fatty acid amide hydrolase, such as URB597, and selective inhibitors of monoacylglycerol lipase, such as JZL184. Unlike these selective inhibitors, this compound targets both enzymes simultaneously, which can lead to a more comprehensive modulation of the endocannabinoid system . This dual inhibition makes this compound a valuable tool for studying the combined effects of fatty acid amide hydrolase and monoacylglycerol lipase inhibition on physiological processes.
Properties
Molecular Formula |
C21H25N3O6S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-(4-butylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H25N3O6S/c1-2-3-4-17-5-11-20(12-6-17)31(28,29)23-15-13-22(14-16-23)21(25)30-19-9-7-18(8-10-19)24(26)27/h5-12H,2-4,13-16H2,1H3 |
InChI Key |
WSNBDRIOXKWWCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B12400467.png)


